Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
Description
Properties
IUPAC Name |
bis(benzotriazol-1-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYYEAADFGYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396377 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28992-50-9 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyanogen Bromide and Sodium Benzotriazole
One classical and documented method involves the reaction of cyanogen bromide with sodium benzotriazole in tetrahydrofuran (THF) solvent at ambient temperature (~20°C) for 1 hour. This nucleophilic substitution leads to the formation of bis(1H-benzo[d]triazol-1-yl)methanimine with high yield (up to 92%) as reported in literature.
Reaction Summary:
- Reactants: Cyanogen bromide + Sodium benzotriazole
- Solvent: Tetrahydrofuran (THF)
- Temperature: 20°C
- Duration: 1 hour
- Yield: ~92%
- Reference: Katritzky et al., Revue Roumaine de Chimie, 1991
This method is efficient and relatively straightforward, suitable for laboratory scale synthesis.
Preparation via Deprotonation and Aldehyde Condensation
Recent advances have employed the lithiation of bis(1,2,3-triazol-1-yl)methane derivatives using n-butyllithium (nBuLi) followed by reaction with aldehydes to form related imine derivatives. Though this approach is more general for substituted derivatives, it provides insight into the reactivity of the triazole methylene moiety and the formation of methanimine linkages.
- Dissolve bis(triazol-1-yl)methane derivative in dry THF under inert atmosphere.
- Cool to −78°C.
- Add nBuLi (1.6 M in hexane) slowly, stir 1 hour.
- Add aldehyde solution at 0°C dropwise.
- Warm to room temperature, stir 1 hour.
- Quench with saturated NH4Cl solution.
- Extract, dry, and isolate product.
This method allows for structural diversification but requires strict moisture control and low temperature handling.
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel is commonly used to isolate the product after synthesis.
- Characterization: 1H and 13C NMR spectroscopy (400 MHz), IR spectroscopy, and mass spectrometry confirm structure and purity.
- Elemental Analysis: Typically within ±0.4% of theoretical values for C, H, N.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyanogen bromide method remains the most cited and reliable for synthesizing the parent bis(1H-benzo[d]triazol-1-yl)methanimine compound.
- The nBuLi approach is valuable for preparing functionalized derivatives with potential applications in ligand design.
- Proper solvent choice and storage conditions are critical for maintaining compound stability and solubility.
- Analytical methods confirm the integrity of the imine linkage and benzotriazole rings, essential for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine serves as a scaffold for the design and synthesis of new pharmacologically active compounds. Research indicates that derivatives of benzotriazole, including this compound, demonstrate significant biological activities such as antibacterial and antifungal properties. For instance, studies have shown that related benzotriazole derivatives can inhibit various enzymes and interact effectively with biological targets .
Antiproliferative Activity
A notable study discovered that 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate exhibited considerable antiproliferative activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 2.4 nM, indicating its potential as a histone deacetylase inhibitor . This suggests that this compound and its derivatives could be further explored for their anticancer properties.
Corrosion Inhibition
Industrial Applications
The compound is effective in formulating corrosion inhibitors for metals, particularly in the oil and gas industry. It helps extend the lifespan of equipment and reduces maintenance costs. Research has demonstrated that heterocyclic compounds like this compound can form protective films on metal surfaces, thereby preventing corrosion .
Polymer Chemistry
Enhancing Material Properties
In polymer formulations, this compound is utilized as a modifier to improve thermal stability and mechanical properties. This makes polymers more suitable for high-performance applications in various industries . The incorporation of this compound can lead to enhanced durability and resistance to environmental stressors.
Analytical Chemistry
Reagent in Analytical Techniques
The compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its ability to interact with different analytes makes it crucial for quality control in manufacturing processes . For example, it can be used in chromatographic techniques to improve the separation of complex mixtures.
Antibacterial and Antifungal Properties
Research has shown that this compound exhibits antibacterial activity against various strains of bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition comparable to standard antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine and analogous benzotriazole derivatives:
Key Observations :
- Methyl or nitro substituents (e.g., 5-Methyl-1H-benzo[d][1,2,3]triazole) enhance hydrophobicity but reduce reactivity compared to the imine group .
Key Findings :
- The target compound’s imine group is absent in most bioactive analogs, which instead feature amines, acetamides, or nitro substituents. These groups enhance hydrogen bonding or electron-withdrawing effects critical for biological interactions .
- No direct biological data are reported for this compound, but its discontinued status may reflect challenges in bioavailability or stability compared to active derivatives .
Chemical and Physical Properties
Biological Activity
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is a complex compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields such as medicine and industry.
Target of Action
The compound exhibits significant biological activity primarily attributed to its 1,2,3-triazole moiety. This structural feature enables it to bind effectively to enzyme active sites, which is crucial for its anticancer properties. The nitrogen atoms in the triazole ring play an essential role in these interactions.
Mode of Action
The compound acts as a bidentate ligand, utilizing the donor ability of the nitrogen-nitrogen (N=N) bond and the lone pair of electrons from hydroxyl groups. This enhances its ability to form stable complexes with metal ions, which are vital for catalyzing various organic reactions.
Cellular Effects
Research indicates that this compound influences multiple cellular processes including:
- Cell Signaling Pathways : It modulates pathways that are critical for cell proliferation and apoptosis.
- Gene Expression : The compound affects transcription factors that regulate gene expression related to cell cycle and survival.
- Cellular Metabolism : Its interaction with metal ions can alter enzymatic activities within cells.
Biochemical Pathways
Compounds containing the triazole moiety have been linked to apoptosis induction and inhibition of tubulin polymerization. These mechanisms are crucial for their anticancer effects, as they disrupt normal cell division and promote programmed cell death.
Chemistry
In synthetic chemistry, this compound is utilized as a building block for more complex organic molecules. It serves as a ligand in coordination chemistry and has been employed in oxidation reactions catalyzed by peroxy acids.
Biology
The compound has demonstrated promising biological activities:
- Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines. For example, derivatives of benzotriazole have exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : It has been tested against several bacterial strains with varying degrees of effectiveness. Notably, derivatives have shown significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus .
Medicine
Ongoing research is investigating its potential therapeutic applications in treating diseases such as cancer and infections caused by resistant bacterial strains. Its ability to act as a histone deacetylase inhibitor highlights its potential in cancer therapy .
Case Studies
A notable study examined the antiproliferative effects of various benzotriazole derivatives against human cancer cell lines. One derivative showed IC50 values between 1.2-2.4 nM against three different cancer types, indicating strong potential for development into a therapeutic agent .
Another investigation focused on the antibacterial properties of benzotriazole derivatives against Trypanosoma cruzi, where certain compounds displayed dose-dependent inhibitory effects on both epimastigote and trypomastigote forms .
Q & A
Basic: What are the key synthetic pathways for Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using precursors like 4-azido-7-chloroquinoline and alkyne derivatives of hydroxybenzotriazole. Key steps include:
- Reagent selection: Use anhydrous solvents (e.g., DMSO or ethanol) to avoid side reactions .
- Catalyst optimization: Cu(I) salts (e.g., CuBr) enhance reaction efficiency by promoting regioselective triazole formation .
- Purification: Column chromatography or recrystallization ensures >95% purity .
Yield optimization requires controlled reflux times (4–6 hours) and stoichiometric balancing of azide/alkyne ratios .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., CHN for analogs) and fragmentation patterns .
- HPLC: Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., methyl or fluoro substituents) influence biological activity?
Answer:
Substituents on the triazole ring modulate bioactivity by altering:
- Hydrogen bonding: Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Electron-withdrawing effects: Fluorine substituents increase electrophilicity, enhancing interactions with enzymatic targets (e.g., dihydrofolate reductase in antimalarial studies) .
- Steric effects: Bulky groups reduce binding affinity to compact active sites, as shown in comparative SAR studies .
Advanced: What strategies mitigate low yields in triazole hybrid synthesis?
Answer:
- Catalyst screening: Test Cu(I)/Cu(II) variants (e.g., CuI vs. CuSO-ascorbate) to address catalytic inefficiency .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction dialysis to remove traces .
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining >80% yield .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
- Standardize assays: Use CLSI/MICE guidelines for antimicrobial testing to minimize variability in MIC values .
- Control variables: Document solvent (DMSO vs. aqueous), cell lines, and incubation times, which significantly impact IC results .
- Meta-analysis: Cross-reference datasets from >5 independent studies to identify outliers or confounding factors .
Experimental Design: How to design a high-throughput assay for evaluating antioxidant activity?
Answer:
- DPPH/ABTS assays: Prepare triazole derivatives at 0.1–100 µM concentrations in ethanol. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) .
- Positive controls: Include ascorbic acid or Trolox to validate assay sensitivity .
- Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate EC values .
Mechanistic: What molecular interactions drive the compound’s antifungal activity?
Answer:
- Target binding: Triazole rings inhibit fungal lanosterol 14α-demethylase (CYP51) via coordination with heme iron, disrupting ergosterol synthesis .
- π-Stacking: Benzo-triazole moieties interact with aromatic residues (e.g., Tyr118 in CYP51), enhancing binding affinity .
- Resistance profiling: Overexpression of efflux pumps (e.g., CDR1 in Candida albicans) reduces efficacy, necessitating adjuvant therapies .
Advanced Synthesis: What is the role of copper catalysts in click chemistry for triazole formation?
Answer:
Cu(I) catalysts accelerate 1,3-dipolar cycloaddition by:
- Transition state stabilization: Lowering activation energy via alkyne-Cu-azide complex formation .
- Regioselectivity: Ensuring 1,4-disubstituted triazole formation over 1,5-isomers, critical for bioactivity .
- Catalyst recycling: Immobilized Cu on mesoporous silica improves reusability (3–5 cycles) without significant activity loss .
Stability: How to assess hydrolytic stability under physiological conditions?
Answer:
- pH-dependent studies: Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
- Analytical monitoring: Use LC-MS to detect degradation products (e.g., benzotriazole fragments) .
- Stabilizers: Co-formulate with cyclodextrins to enhance half-life by >50% in aqueous media .
Computational: How does DFT modeling aid in predicting reactivity and spectroscopic properties?
Answer:
- Geometry optimization: B3LYP/6-311G+(d,p) basis sets predict bond lengths and angles within 2% error of XRD data .
- NMR chemical shifts: GIAO method correlates calculated H shifts with experimental values (R > 0.95) .
- Frontier orbitals: HOMO-LUMO gaps predict electrophilic/nucleophilic sites, guiding derivatization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
